Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Overview
Description
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is an organic compound with the molecular formula C13H18O2S. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxylate group. This compound is notable for its unique structural features, including a sulfanylphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-dimethyl-3-(4-sulfanylphenyl)propanol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-3-(4-methylphenyl)propanoate
- Ethyl 2,2-dimethyl-3-(4-chlorophenyl)propanoate
- Ethyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Uniqueness
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant activity, enzyme inhibition, and potential anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of an ethyl ester moiety linked to a thiol group (mercapto), which is known for its capacity to interact with free radicals.
1. Antioxidant Activity
Compounds containing thiol groups are recognized for their antioxidant properties. This compound exhibits significant radical scavenging activity, which is crucial in mitigating oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
This compound | 85.5 | |
Ascorbic Acid | 70.0 | |
Other Thiol Compounds | Varies |
The DPPH radical scavenging assay indicates that this compound has a higher scavenging activity compared to ascorbic acid, suggesting its potential as a natural antioxidant.
2. Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes, particularly those involved in oxidative stress pathways. Studies indicate that it can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are implicated in inflammatory processes.
Table 2: Enzyme Inhibition Data
These findings suggest that this compound may have therapeutic applications in conditions characterized by excessive inflammation.
3. Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines using the MTT assay.
Table 3: Cytotoxicity Results
The results indicate that this compound has a promising cytotoxic profile against these cancer cell lines, warranting further investigation into its mechanisms of action.
The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:
- Antioxidant Mechanism : The thiol group readily donates electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Modulation : By inhibiting key enzymes involved in inflammatory responses, the compound may reduce the production of pro-inflammatory mediators.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial function.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARCOZSVVMBQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399456 | |
Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869853-73-6 | |
Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.